molecular formula C₄₄H₆₇N₉O₁₄ B612677 GP100 肽黑色素瘤疫苗 YLEPGPVTA CAS No. 156761-76-1

GP100 肽黑色素瘤疫苗 YLEPGPVTA

货号: B612677
CAS 编号: 156761-76-1
分子量: 946.05
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The GP100 Peptide Melanoma Vaccine YLEPGPVTA is a melanoma vaccine composed of an HLA-A2-restricted peptide . It’s also known as IMCgp100 and is an affinity-enhanced T cell receptor (TCR) specific for the HLA-A2 restricted melanoma gp100 peptide . The FDA approved a bispecific gp100 peptide-HLA-directed CD3 T cell engager, tebentafusp-tebn, for HLA-A*02:01-positive adult patients with unresectable or metastatic uveal melanoma .


Synthesis Analysis

The vaccine is administered subcutaneously in either of two adjuvants, Montanide ISA-51 or QS-21, to patients with high-risk resected melanoma . In a phase 3 trial, Moderna and Merck announced the launch of a personalized vaccine against melanoma, mRNA-4157, plus pembrolizumab, as combination therapy for high-risk patients who have undergone surgery .


Molecular Structure Analysis

The molecular structure of the GP100 Peptide Melanoma Vaccine YLEPGPVTA involves a soluble affinity-enhanced HLA-A*02:01–restricted T-cell receptor that is specific for the glycoprotein 100 (gp100) peptide YLEPGPVTA and is fused to an anti-CD3 single-chain variable fragment .


Chemical Reactions Analysis

The vaccine’s manufacturing pipeline begins with sequencing of the genome of each patient’s tumor and healthy tissue . The vaccine did not increase the frequency of immune-related side effects of pembrolizumab or serious adverse events of grade 3 or higher .

科学研究应用

免疫学和临床结果

  1. I 期试验结果

    由 GP100 肽 (YLEPGPVTA) 组成的一种黑色素瘤疫苗显示出免疫原性,并提示在一些患者中存在长期免疫反应。与预期的高危切除黑色素瘤患者的生存率相比,它显示出良好的生存率 (Slingluff 等人, 2001).

  2. HLA-A*2402 限制肽

    一项使用 HLA-A*2402 限制 GP100 肽治疗转移性黑色素瘤患者的 I 期临床试验表明该肽是安全的,并诱导了多个患者的抗原特异性 T 细胞反应 (Baba 等人, 2010).

  3. CTL 反应刺激

    GP100 肽疫苗旨在刺激宿主免疫系统对 GP100 抗原呈阳性的肿瘤细胞产生细胞毒性 T 淋巴细胞 (CTL) 反应,可能导致肿瘤生长减少 (定义, 2020).

疫苗设计和免疫原性

  1. 通过修饰增强免疫原性

    GP100:209-217(210M) 等疫苗通过氨基酸替换合成,以提高免疫原性,刺激针对表达 GP100 的黑色素瘤细胞的更强免疫反应 (定义, 2020).

  2. 引流淋巴结和外周血分析

    一项研究评估了外周血淋巴细胞 (PBL) 和引流疫苗部位的淋巴结中的 CTL 反应,证明了 HLA-A1、HLA-A2 和 HLA-A3 限制肽的免疫原性 (Yamshchikov 等人, 2001).

增强的免疫应答

  1. IL-12 增强

    一项研究表明,白细胞介素-12 可能会增强对多肽疫苗的免疫反应,这表明 IL-12 作为疫苗佐剂的进一步开发 (Lee 等人, 2001).

  2. 与伊匹木单抗联用

    伊匹木单抗与 GP100 肽疫苗联用,显示出既往治疗的转移性黑色素瘤患者的总生存期得到改善,突出了肽疫苗与其他免疫疗法联用的潜力 (Hodi 等人, 2010).

肽疫苗优化

  1. 优化疫苗策略

    已经探索了疫苗策略的变化,例如异种免疫或结合 DNA 和肽疫苗,以改善针对 GP100 肿瘤特异性抗原的免疫反应 (Nawrath 等人, 2001).

  2. 延迟计划免疫

    研究了在延迟计划中使用白细胞介素-2 与多肽黑色素瘤疫苗联合使用的影响,研究结果表明,它可能比同时给药更有效地增强 T 细胞反应 (Slingluff 等人, 2004).

  3. 记忆 T 细胞表征

    对黑色素瘤患者接种疫苗后 GP100 肽特异性记忆 CD8+ T 细胞的表型和功能的研究揭示了它们的函数成熟度和增强免疫接种的有效性 (Walker 等人, 2008).

作用机制

The binding of IMCgp100 to melanoma cells redirects T cell cytotoxicity even in the presence of significant levels of PD-1 and PD-L1 . This mechanism of action helps in the treatment of melanoma.

安全和危害

The GP100 Peptide Melanoma Vaccine YLEPGPVTA has been evaluated in a Phase I trial to assess safety and immunological response . Local and systemic toxicities were mild and transient . The most common side effects in the treatment group were fatigue, injection-site pain, and chills .

未来方向

The excellent survival of patients on this protocol suggests the possibility of a benefit that should be assessed in future studies . A phase 3 trial from Merck and Moderna is testing mRNA-4157 combined with pembrolizumab in melanoma, with final results due in 2029 .

属性

IUPAC Name

4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[2-[[2-[2-[[1-[[1-(1-carboxyethylamino)-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H67N9O14/c1-22(2)19-30(49-37(59)28(45)20-26-11-13-27(55)14-12-26)38(60)48-29(15-16-34(57)58)43(65)53-18-8-9-31(53)39(61)46-21-33(56)52-17-7-10-32(52)40(62)50-35(23(3)4)41(63)51-36(25(6)54)42(64)47-24(5)44(66)67/h11-14,22-25,28-32,35-36,54-55H,7-10,15-21,45H2,1-6H3,(H,46,61)(H,47,64)(H,48,60)(H,49,59)(H,50,62)(H,51,63)(H,57,58)(H,66,67)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEZYVGGTWZGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H67N9O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

946.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。